molecular formula C7H4Cl2F3NO2 B12971950 3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride

3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride

Cat. No.: B12971950
M. Wt: 262.01 g/mol
InChI Key: GVKMKMGINQGWGX-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride is a chemical compound with the molecular formula C7H3ClF3NO2·HCl It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the third position and a trifluoromethyl group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride typically involves the chlorination and trifluoromethylation of picolinic acid derivatives. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent, such as dichloromethane or acetonitrile, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis. The final product is typically purified through recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride and primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Formation of 3-amino-5-(trifluoromethyl)picolinic acid derivatives.

    Oxidation: Formation of 3-chloro-5-(trifluoromethyl)picolinic acid N-oxide.

    Reduction: Formation of 3-chloro-5-(trifluoromethyl)picolinic alcohol.

Scientific Research Applications

3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-hydroxypicolinic acid
  • 3-Chloro-5-fluoropicolinic acid
  • 3-Chloro-5-methoxypicolinic acid
  • 3,5-Dichloropyridine-2-carboxylic acid
  • 3-Chloro-5-nitropicolinic acid

Uniqueness

3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.

Properties

Molecular Formula

C7H4Cl2F3NO2

Molecular Weight

262.01 g/mol

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H3ClF3NO2.ClH/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14;/h1-2H,(H,13,14);1H

InChI Key

GVKMKMGINQGWGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)C(F)(F)F.Cl

Origin of Product

United States

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